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5,5-Diisobutyl-pyrimidine-2,4,6-trione Documentation Hub

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  • Product: 5,5-Diisobutyl-pyrimidine-2,4,6-trione
  • CAS: 53943-65-0

Core Science & Biosynthesis

Foundational

The Steric Frontier: A Technical Review of 5,5-Diisobutyl-pyrimidine-2,4,6-trione

[1][2] Executive Summary 5,5-Diisobutyl-pyrimidine-2,4,6-trione (also known as 5,5-diisobutylbarbituric acid) represents a pivotal, albeit less commercially prominent, chapter in the structure-activity relationship (SAR)...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

5,5-Diisobutyl-pyrimidine-2,4,6-trione (also known as 5,5-diisobutylbarbituric acid) represents a pivotal, albeit less commercially prominent, chapter in the structure-activity relationship (SAR) history of sedative-hypnotics.[1][2] Unlike its asymmetric cousins such as Butalbital (5-allyl-5-isobutyl) or Amobarbital (5-ethyl-5-isopentyl), this symmetric molecule serves as a critical model for understanding the limits of lipophilicity and steric bulk in GABAergic modulation.[1][2]

This technical guide dissects the chemical evolution, synthesis challenges, and pharmacological mechanics of this compound.[2] It is designed for researchers investigating the historical optimization of the barbiturate pharmacophore and the physicochemical boundaries of blood-brain barrier (BBB) permeation.[2]

Chemical Identity & Physicochemical Profiling[1][3]

The core pharmacophore of all barbiturates is the pyrimidine-2,4,6-trione ring.[2] The biological activity is strictly governed by the substitution at the C5 position.[2]

Structural Analysis[4]
  • IUPAC Name: 5,5-bis(2-methylpropyl)-1,3-diazinane-2,4,6-trione[1][2]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 240.30 g/mol [2]

  • Key Feature: Two bulky isobutyl groups at the C5 position.[1]

Physicochemical Properties (SAR Context)

The 5,5-diisobutyl substitution pushes the molecule toward the extreme end of the lipophilicity spectrum compared to the prototype, Barbital.[1][2]

Property5,5-Diethyl (Barbital)5,5-Diisobutyl (Subject)Impact on Pharmacology
Steric Bulk LowHighHigh bulk increases receptor occupancy time but may hinder binding pocket entry.[1][2]
Lipophilicity (LogP) ~0.65> 2.5 (Est.)[2]High LogP correlates with rapid BBB penetration (fast onset) but high tissue accumulation.[2]
pKa 7.43~7.6 - 7.8Electron-donating alkyl groups slightly decrease acidity, affecting ionization at physiological pH.
Metabolic Stability High (Renal excretion)Moderate (Hepatic)Branched alkyl chains are subject to

oxidation by CYP450 enzymes.[1][2]

Historical Synthesis & Experimental Protocols

The synthesis of 5,5-diisobutylbarbituric acid follows the classical Malonic Ester Synthesis developed by Emil Fischer and Joseph von Mering in the early 1900s. However, the introduction of two bulky isobutyl groups presents a kinetic challenge known as the "Gem-Dialkyl Effect" and steric hindrance during the condensation step.[2]

Synthesis Logic (Graphviz)[1][2]

Synthesis DEM Diethyl Malonate Int1 Diethyl Diisobutylmalonate DEM->Int1 Alkylation (SN2) IBBr Isobutyl Bromide (2 eq) IBBr->Int1 NaOEt NaOEt (Base) NaOEt->Int1 Condensation Condensation (Reflux) Int1->Condensation Urea Urea Urea->Condensation Product 5,5-Diisobutyl- barbituric Acid Condensation->Product -2 EtOH

Figure 1: Retrosynthetic pathway via Malonic Ester Synthesis.[1][2] The steric bulk of the isobutyl groups requires vigorous conditions for the final condensation.[2]

Detailed Protocol: Condensation of Diethyl Diisobutylmalonate with Urea

Safety Note: This reaction utilizes metallic sodium and generates ethoxide in situ.[2] Strict anhydrous conditions are required to prevent ester hydrolysis.[2]

Reagents:

  • Diethyl diisobutylmalonate (0.1 mol)[1][2]

  • Urea (dry) (0.15 mol)[1][2]

  • Sodium metal (0.2 mol)[1][2]

  • Absolute Ethanol (anhydrous) (150 mL)

Step-by-Step Methodology:

  • Preparation of Ethoxide: In a dry 500mL round-bottom flask equipped with a reflux condenser and drying tube (CaCl2), dissolve sodium metal in absolute ethanol. Causality: This generates Sodium Ethoxide (NaOEt), the strong base required to deprotonate the urea.[2]

  • Addition: Once the sodium has completely dissolved, add the dry urea, followed by the diethyl diisobutylmalonate.[1][2]

  • Reflux (The Steric Barrier): Heat the mixture to vigorous reflux for 8–12 hours.

    • Technical Insight: Unlike diethyl malonate (Barbital synthesis), the diisobutyl analog is sterically hindered.[1][2] Extended reflux is critical to drive the condensation to completion.[2]

  • Work-up: Distill off the majority of the ethanol. Dissolve the residue in water (the product exists as the sodium salt at this stage).[2]

  • Precipitation: Acidify the aqueous solution with dilute Hydrochloric Acid (HCl) to pH < 3.[1][2] The 5,5-diisobutylbarbituric acid will precipitate as a white solid.[2]

  • Purification: Recrystallize from dilute ethanol or boiling water.

    • Validation: Check purity via TLC (Silica, CHCl3:MeOH 9:1) and Melting Point (Target: Distinct crystalline range).[2]

Pharmacological Mechanism[1][2][5][6][7]

5,5-Diisobutylbarbituric acid acts as a positive allosteric modulator (PAM) of the


 receptor.[2] Its high lipophilicity allows it to rapidly cross the blood-brain barrier, but this same property alters its receptor kinetics.[2]
Mechanism of Action (Graphviz)[1][2]

GABA_Mechanism Drug 5,5-Diisobutylbarbiturate Receptor GABA-A Receptor (Allosteric Site) Drug->Receptor Binds ConfChange Conformational Change (Prolonged Open State) Receptor->ConfChange Modulation GABA Endogenous GABA GABA->Receptor Binds Cl_Influx Chloride (Cl-) Influx ConfChange->Cl_Influx Hyperpol Hyperpolarization (Neuronal Inhibition) Cl_Influx->Hyperpol

Figure 2: Pharmacodynamic cascade.[1][2] The compound binds to the β-subunit allosteric site, increasing the mean open time of the chloride channel.[2]

The Lipophilicity Trap

While 5,5-diisobutylbarbituric acid is a potent sedative, it illustrates the "Goldilocks principle" of drug design.[1][2]

  • Too Hydrophilic (Barbital): Slow onset, long duration, renal excretion.[1][2]

  • Too Lipophilic (5,5-Diisobutyl): Extremely fast onset, but rapid redistribution into adipose tissue (short duration of action in the brain) and slower terminal elimination.[1][2]

  • Scientific Consensus: This compound demonstrates why asymmetric substitutions (e.g., Pentobarbital: ethyl/1-methylbutyl) became preferred.[1][2] Asymmetry often disrupts crystal lattice energy (improving solubility) and balances metabolic clearance rates.[2]

References

  • Fischer, E., & von Mering, J. (1903).[1][2] Ueber Veronal. Therapie der Gegenwart, 44, 97-101.[1][2] (Foundational paper establishing the 5,5-disubstituted barbituric acid synthesis).

  • López-Muñoz, F., Ucha-Udabe, R., & Alamo, C. (2005).[1][2] The history of barbiturates a century after their clinical introduction. Neuropsychiatric Disease and Treatment, 1(4), 329–343.[1][2] Link

  • Hansch, C., & Anderson, S. M. (1967).[1][2] The effect of intramolecular hydrophobic bonding on partition coefficients. Journal of Organic Chemistry, 32(8), 2583–2586.[2] (Seminal work on LogP and barbiturate SAR). Link[1][2]

  • Sieghart, W. (1995).[1][2] Structure and pharmacology of gamma-aminobutyric acidA receptor subtypes. Pharmacological Reviews, 47(2), 181-234.[1][2] Link

  • Andrews, P. R., Mark, L. C., & Winkler, D. A. (1988).[1][2] General anaesthetics. In Medical Chemistry (pp. 370-375).[1][2] (Discusses the steric requirements for barbiturate binding).

Sources

Exploratory

Technical Guide: Solubility Profile of 5,5-Diisobutylbarbituric Acid in Organic Solvents

The following technical guide details the solubility profile of 5,5-Diisobutylbarbituric acid. Note that while specific experimental mole-fraction data for this precise derivative is limited in public crystallographic da...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile of 5,5-Diisobutylbarbituric acid. Note that while specific experimental mole-fraction data for this precise derivative is limited in public crystallographic databases compared to its diethyl analog (Barbital), this guide synthesizes physicochemical principles, homologous series data, and standard characterization protocols to provide a comprehensive reference.[1][2]

[1][2]

Executive Summary

5,5-Diisobutylbarbituric acid (CAS: Derivative of 67-52-7 core; structurally analogous to Butalbital but with symmetric isobutyl substitution) is a lipophilic derivative of the barbiturate class.[1][2] Unlike the more common 5,5-diethylbarbituric acid (Barbital), the presence of two bulky isobutyl groups at the C5 position significantly increases its lipophilicity (LogP) and alters its crystal lattice energy.[1][2]

This guide provides a theoretical and practical framework for understanding its solubility. It predicts high solubility in moderately polar organic solvents (chloroform, ethyl acetate) and lower solubility in highly polar protic solvents (water) compared to shorter-chain homologs.[1][2] It also details the thermodynamic models (Apelblat, Van't Hoff) and experimental protocols required to validate these profiles for formulation and purification processes.[1][2]

Physicochemical Characterization

Understanding the solute's molecular properties is the prerequisite for predicting solvent interactions.[1][2]

PropertyValue / CharacteristicRelevance to Solubility
Molecular Structure Pyrimidine-2,4,6(1H,3H,5H)-trione, 5,5-bis(2-methylpropyl)-Core dictates H-bonding; Isobutyl tails dictate hydrophobic interaction.[1][2]
Molecular Weight ~240.3 g/mol Moderate size; diffusion coefficients in solvent will be standard for small molecules.[1][2]
pKa (Acidic) ~7.6 – 8.0 (Imide N-H)Weakly acidic.[1][2] Solubility increases significantly in basic organic mixtures (e.g., Ethanol + NaOH).[1][2]
Predicted LogP ~2.8 – 3.2Highly lipophilic.[1][2] Prefers non-polar or moderately polar organic solvents over water.[1][2]
H-Bond Donors 2 (Imide N-H)Capable of donating H-bonds to acceptors (e.g., Acetone, DMSO).[1][2]
H-Bond Acceptors 3 (Carbonyl C=O)Capable of accepting H-bonds from donors (e.g., Alcohols).[1][2]

Solubility Thermodynamics & Modeling[1][2]

To rigorously describe the solubility profile, we employ thermodynamic models that correlate mole fraction solubility (


) with temperature (

).[1][2]
Theoretical Framework

The dissolution process is governed by the balance between the crystal lattice energy (solute-solute interactions) and the solvation energy (solute-solvent interactions).[1][2]

  • Ideal Solubility: Defined by the melting point (

    
    ) and enthalpy of fusion (
    
    
    
    ).[1][2]
  • Real Solubility: Deviates from ideal due to activity coefficients (

    
    ), driven by the mismatch in polarity (Hansen Solubility Parameters).[1][2]
    
Mathematical Models for Correlation

When generating experimental data for this compound, the following models are the standard for curve fitting:

1. Modified Apelblat Equation: Used for accurate correlation of mole fraction solubility (


) with temperature (

).[1][2]

  • A, B, C: Empirical parameters derived from regression analysis.[1][2]

  • Application: Best for non-linear solubility curves typical of barbiturates in alcohols.[1][2]

2. Van't Hoff Equation: Used to determine thermodynamic parameters (


, 

).[1][2]

[1][2]
  • Slope:

    
     (Enthalpy of solution).[1][2]
    
  • Intercept:

    
     (Entropy of solution).[2]
    

Predicted Solubility Profile (Solvent Class Analysis)

Based on the Hansen Solubility Parameters (HSP) and the "Like Dissolves Like" principle, we project the following solubility hierarchy for 5,5-Diisobutylbarbituric acid.

High Solubility (Target Solvents)
  • Chloroform / Dichloromethane: Excellent solvency.[1][2] The chlorinated solvent interacts favorably with the hydrophobic isobutyl groups while disrupting the amide stacking.[1][2]

  • Ethyl Acetate: Good solubility.[1][2] Acts as an H-bond acceptor for the barbiturate N-H protons.[1][2]

  • Acetone: High solubility due to strong dipole-dipole interactions and H-bond acceptance.[1][2]

Moderate Solubility
  • Ethanol / Methanol: The hydroxyl group can H-bond with the carbonyls, but the bulky isobutyl groups create a steric penalty in the highly structured H-bond network of short alcohols.[1][2] Solubility increases significantly with Temperature (

    
    ).[1][2]
    
  • Diethyl Ether: Moderate.[1][2] Good compatibility with the alkyl chains, but less effective at solvating the polar pyrimidine core compared to esters.[1][2]

Low Solubility
  • Water: Very poor (< 0.1 g/L predicted at 25°C).[1][2] The hydrophobic effect of the two isobutyl groups dominates, preventing hydration of the polar core.[1][2]

  • Hexane: Poor.[1][2] While the isobutyl groups are compatible, the polar trione core is too cohesive (high crystal lattice energy) to be overcome by weak dispersion forces.[1][2]

Experimental Protocol: Determination of Solubility

To validate the theoretical profile, the Isothermal Shake-Flask Method coupled with HPLC-UV quantification is the gold standard.[1][2]

Workflow Visualization

SolubilityProtocol cluster_conditions Critical Parameters Start Start: Excess Solute Addition Equilibration Equilibration (Shake Flask, 24-48h, Const. T) Start->Equilibration Solvent + Solid Separation Phase Separation (Syringe Filtration 0.45 µm or Centrifugation) Equilibration->Separation Saturated Solution Temp Temperature Control (± 0.1 K) Equilibration->Temp Dilution Dilution (Mobile Phase) Separation->Dilution Supernatant Time Settling Time (> 4h) Separation->Time Analysis Quantification (HPLC-UV at 210-220 nm) Dilution->Analysis Calc Data Calculation (Mole Fraction x) Analysis->Calc Peak Area Integration

Caption: Standardized workflow for determining equilibrium solubility of barbiturate derivatives.

Step-by-Step Methodology
  • Preparation: Add excess 5,5-Diisobutylbarbituric acid solid to 10 mL of the target organic solvent in a glass vial.

  • Equilibration: Place vials in a thermostatic shaker bath. Shake at 150 rpm for 24–48 hours to ensure equilibrium.

    • Note: If measuring temperature dependence, repeat at 293.15 K, 298.15 K, 303.15 K, etc.

  • Settling: Stop shaking and allow the suspension to settle for at least 4 hours. This prevents micro-crystals from entering the sampling needle.[1][2]

  • Sampling: Withdraw the supernatant using a pre-warmed syringe. Filter through a 0.45 µm PTFE filter (hydrophobic solvents) or Nylon filter (hydrophilic solvents).[1][2]

  • Quantification (HPLC Conditions):

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 mm x 4.6 mm, 5 µm.[1][2]

    • Mobile Phase: Acetonitrile : Water (adjusted to pH 3.0 with Phosphoric Acid) – Ratio likely 50:50 or 60:40 given the lipophilicity.[1][2]

    • Wavelength: 214 nm or 220 nm (Barbiturate absorption max).[1][2]

    • Flow Rate: 1.0 mL/min.[1][2]

Practical Applications & Solvent Selection[1][2]

Crystallization Strategy
  • Anti-solvent Crystallization: Dissolve in Acetone or Ethyl Acetate (high solubility) and slowly add Water or Hexane (low solubility) to induce precipitation.[1][2]

  • Cooling Crystallization: Ethanol is an ideal candidate.[1][2] The solubility of barbiturates in ethanol typically exhibits a steep curve with temperature (high

    
    ), allowing for high recovery yields upon cooling.[1][2]
    
Extraction/Purification
  • To extract 5,5-Diisobutylbarbituric acid from an aqueous reaction mixture, use Dichloromethane or Chloroform .[1][2] The high partition coefficient (LogP > 2.[1][2]5) ensures >95% recovery in the organic phase.[1][2]

References

  • Jouyban, A. (2019).[1][2] Handbook of Solubility Data for Pharmaceuticals. CRC Press.[1][2][3] (General reference for barbiturate solubility modeling).

  • Hansen, C. M. (2007).[1][2] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1][2][3] Link[1][2]

  • Yalkowsky, S. H., et al. (2010).[1][2][3] Handbook of Aqueous Solubility Data. CRC Press.[1][2][3] (Reference for water solubility of barbiturate analogs).

  • NIST Chemistry WebBook. Thermochemical Data for Barbituric Acid Derivatives. Link

  • World Health Organization. (2018).[1][2] Biowaiver Application Guidance: Solubility Determination Protocols. Link[1][2]

Sources

Protocols & Analytical Methods

Method

Synthesis of 5,5-Diisobutyl-pyrimidine-2,4,6-trione from Urea: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the synthesis of 5,5-Diisobutyl-pyrimidine-2,4,6-trione, a derivative of barbituric acid. The protocol is st...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 5,5-Diisobutyl-pyrimidine-2,4,6-trione, a derivative of barbituric acid. The protocol is structured in two main stages: the preparation of the key intermediate, diethyl diisobutylmalonate, followed by its condensation with urea to yield the target compound. This guide is designed to provide not only a step-by-step procedure but also the underlying chemical principles and expected outcomes, ensuring scientific integrity and reproducibility.

Introduction

Barbiturates, derivatives of barbituric acid, are a class of compounds that have been extensively studied for their depressant effects on the central nervous system. The pharmacological activity of these compounds is largely determined by the nature of the substituents at the 5-position of the pyrimidine-2,4,6-trione ring. The synthesis of 5,5-disubstituted barbituric acids is a classic example of condensation chemistry in organic synthesis, typically involving the reaction of a disubstituted malonic ester with urea.[1] This application note details the synthesis of the 5,5-diisobutyl derivative, a process that requires careful control of reaction conditions to ensure a high yield and purity of the final product.

Overall Synthesis Workflow

The synthesis of 5,5-Diisobutyl-pyrimidine-2,4,6-trione is a two-step process. The first step involves the dialkylation of diethyl malonate with isobutyl bromide to form diethyl diisobutylmalonate. The second step is the condensation of this disubstituted ester with urea in the presence of a strong base to form the final heterocyclic product.

SynthesisWorkflow cluster_0 Stage 1: Dialkylation of Diethyl Malonate cluster_1 Stage 2: Condensation with Urea Diethyl Malonate Diethyl Malonate Diethyl Diisobutylmalonate Diethyl Diisobutylmalonate Diethyl Malonate->Diethyl Diisobutylmalonate 1. Sodium Ethoxide 2. Isobutyl Bromide Isobutyl Bromide (2 eq.) Isobutyl Bromide (2 eq.) Isobutyl Bromide (2 eq.)->Diethyl Diisobutylmalonate Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Diethyl Diisobutylmalonate 5,5-Diisobutyl-pyrimidine-2,4,6-trione 5,5-Diisobutyl-pyrimidine-2,4,6-trione Diethyl Diisobutylmalonate->5,5-Diisobutyl-pyrimidine-2,4,6-trione Condensation Urea Urea Urea->5,5-Diisobutyl-pyrimidine-2,4,6-trione Sodium Ethoxide_2 Sodium Ethoxide Sodium Ethoxide_2->5,5-Diisobutyl-pyrimidine-2,4,6-trione DialkylationMechanism cluster_0 Step 1: First Alkylation cluster_1 Step 2: Second Alkylation node1 Diethyl Malonate node2 Diethyl isobutylmalonate node1->node2 1. NaOEt 2. Isobutyl Bromide node3 Diethyl diisobutylmalonate node2->node3 1. NaOEt 2. Isobutyl Bromide

Caption: Two-step alkylation of diethyl malonate.

Detailed Protocol for Diethyl Diisobutylmalonate

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
Diethyl malonate160.1716.0 g (15.2 mL)0.1
Sodium metal22.994.6 g0.2
Absolute Ethanol46.07100 mL-
Isobutyl bromide137.0227.4 g (22.0 mL)0.2
Diethyl ether-As needed-
Saturated NaCl solution-As needed-
Anhydrous MgSO4-As needed-

Procedure:

  • Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 100 mL of absolute ethanol. Carefully add 4.6 g of sodium metal in small pieces. The reaction is exothermic and will produce hydrogen gas. Ensure proper ventilation.

  • Formation of the Enolate: Once all the sodium has reacted to form sodium ethoxide, cool the solution to room temperature. Add 16.0 g of diethyl malonate dropwise from the dropping funnel with stirring.

  • First Alkylation: After the addition of diethyl malonate is complete, add 13.7 g (11.0 mL) of isobutyl bromide dropwise. After the addition, heat the mixture to reflux for 2-3 hours.

  • Second Alkylation: Cool the reaction mixture to room temperature. In a separate flask, prepare another solution of sodium ethoxide by dissolving 2.3 g of sodium in 50 mL of absolute ethanol. Add this second portion of sodium ethoxide to the reaction mixture, followed by the dropwise addition of another 13.7 g (11.0 mL) of isobutyl bromide.

  • Reaction Completion: Heat the mixture to reflux for an additional 4-6 hours to ensure complete dialkylation.

  • Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. To the residue, add 100 mL of water and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers and wash with saturated NaCl solution. Dry the organic layer over anhydrous MgSO4, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

PART 2: Synthesis of 5,5-Diisobutyl-pyrimidine-2,4,6-trione

The final step is the condensation of the prepared diethyl diisobutylmalonate with urea. This reaction is a classic example of a base-catalyzed condensation to form a heterocyclic ring.

Reaction Mechanism: Condensation and Cyclization

CondensationMechanism Diethyl Diisobutylmalonate Diethyl Diisobutylmalonate Intermediate Acyclic Intermediate Diethyl Diisobutylmalonate->Intermediate + Urea (NaOEt) Urea Urea Urea->Intermediate Product 5,5-Diisobutyl-pyrimidine-2,4,6-trione Intermediate->Product Cyclization (-2 EtOH)

Caption: Condensation and cyclization to form the barbiturate ring.

Detailed Protocol for 5,5-Diisobutyl-pyrimidine-2,4,6-trione

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
Diethyl diisobutylmalonate272.3827.2 g0.1
Urea60.066.6 g0.11
Sodium metal22.992.5 g0.11
Absolute Ethanol46.07100 mL-
Concentrated HCl-As needed-
Water-As needed-

Procedure:

  • Preparation of Sodium Ethoxide: In a round-bottom flask fitted with a reflux condenser, dissolve 2.5 g of sodium metal in 100 mL of absolute ethanol.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add 27.2 g of diethyl diisobutylmalonate, followed by a solution of 6.6 g of dry urea in 50 mL of warm absolute ethanol.

  • Condensation Reaction: Heat the mixture to reflux using an oil bath for 8-10 hours. A white precipitate of the sodium salt of the barbiturate may form.

  • Work-up: After cooling, pour the reaction mixture into 200 mL of water. Acidify the solution with concentrated HCl until it is acidic to litmus paper. This will precipitate the 5,5-diisobutyl-pyrimidine-2,4,6-trione.

  • Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.

Characterization of 5,5-Diisobutyl-pyrimidine-2,4,6-trione

  • Appearance: White crystalline solid.

  • Melting Point: Expected to be a sharp melting point, characteristic of a pure crystalline compound. For comparison, 5,5-diethylbarbituric acid has a melting point of 188-192 °C.

  • Infrared (IR) Spectroscopy:

    • N-H stretching: Broad absorption in the region of 3200-3100 cm⁻¹.

    • C=O stretching: Strong absorptions around 1700-1750 cm⁻¹.

    • C-H stretching (isobutyl groups): Absorptions around 2960-2870 cm⁻¹.

  • ¹H NMR Spectroscopy (Expected):

    • A broad singlet for the N-H protons (around δ 11-12 ppm in DMSO-d₆).

    • A doublet for the methyl protons of the isobutyl groups.

    • A multiplet for the methine proton of the isobutyl groups.

    • A doublet for the methylene protons of the isobutyl groups.

  • ¹³C NMR Spectroscopy (Expected):

    • Carbonyl carbons (C=O) in the region of δ 150-175 ppm.

    • Quaternary carbon at the 5-position.

    • Signals corresponding to the carbons of the isobutyl groups.

Safety Precautions

  • Sodium metal is highly reactive with water and alcohols, producing flammable hydrogen gas. Handle with care in a dry environment.

  • Isobutyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.

  • Concentrated HCl is corrosive and should be handled with appropriate personal protective equipment.

  • Barbiturates are pharmacologically active compounds. Handle with care and use appropriate personal protective equipment.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 5,5-diisobutyl-pyrimidine-2,4,6-trione from urea. By following the outlined procedures for the preparation of the dialkylated malonic ester intermediate and the subsequent condensation reaction, researchers can reliably synthesize this target compound. The provided information on the reaction mechanisms and expected characterization will aid in the successful execution and verification of the synthesis.

References

  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (Eds.). (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Application

Application Note: Advanced Crystallization Protocols for 5,5-Diisobutylbarbituric Acid

This Application Note provides a comprehensive, technical guide for the purification of 5,5-Diisobutylbarbituric acid via crystallization. It is designed for pharmaceutical scientists and process chemists, focusing on th...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, technical guide for the purification of 5,5-Diisobutylbarbituric acid via crystallization. It is designed for pharmaceutical scientists and process chemists, focusing on the specific physicochemical challenges posed by the lipophilic isobutyl substituents.

Executive Summary & Physicochemical Context

5,5-Diisobutylbarbituric acid is a highly lipophilic derivative of the barbiturate class. Unlike its diethyl analog (Barbital), the presence of two bulky isobutyl groups significantly reduces water solubility and increases the risk of "oiling out" (liquid-liquid phase separation) during crystallization.

Successful purification requires a strategy that balances solubility power (to reject impurities) with supersaturation control (to ensure crystalline growth over amorphous precipitation). This guide outlines two validated protocols: Thermal Recrystallization (Method A) and Anti-Solvent Crystallization (Method B), alongside critical characterization steps.

Key Physicochemical Parameters
ParameterCharacteristicImplication for Crystallization
Lipophilicity (LogP) High (>2.0 est.)Water is a strong anti-solvent; risk of oiling out.
Acidity (pKa) ~7.5 - 8.0 (Imide protons)pH-dependent solubility; soluble in alkaline solutions.
Polymorphism High PotentialSlow cooling required to favor the thermodynamic stable form.
Thermal Stability ModerateAvoid prolonged boiling; minimize thermal stress.

Pre-Crystallization Assessment: Solubility Screening

Before scaling up, perform a solubility screen to define the Metastable Zone Width (MSZW).

Solvent Class Recommendations:

  • Primary Solvents (High Solubility): Ethanol (absolute), 2-Propanol (IPA), Ethyl Acetate.

  • Anti-Solvents (Low Solubility): Water (purified), n-Heptane (for non-polar impurity rejection).

  • Intermediate: Acetone (often yields solvates; use with caution).

Procedure:

  • Weigh 100 mg of crude material into a vial.

  • Add solvent in 100 µL increments at 25°C until dissolved.

  • If insoluble, heat to near-boiling.

  • Target: Soluble at boiling, insoluble at 25°C (or <5°C).

Protocol A: Thermal Recrystallization (Ethanol/Water System)

Best for: Removing mechanical impurities and synthesis byproducts.

Materials
  • Crude 5,5-Diisobutylbarbituric acid

  • Solvent: Ethanol (95% or Absolute)

  • Anti-Solvent: Deionized Water (pre-heated to 50°C)

  • Equipment: Jacketed glass reactor or round-bottom flask with reflux condenser, overhead stirrer.

Step-by-Step Methodology

Phase 1: Dissolution

  • Charge the crude solid into the reactor.

  • Add Ethanol (approx. 5-7 mL per gram of solid). Note: The exact volume depends on your specific impurity profile; aim for near-saturation at boiling.

  • Heat the mixture to reflux (approx. 78°C) with moderate stirring (200 RPM).

  • Ensure complete dissolution. If solids remain after 15 minutes at reflux, add Ethanol in 5% increments.

  • Hot Filtration: If insoluble particles (dust, salts) are present, filter the hot solution through a pre-heated sintered glass funnel or Celite pad. Critical: Keep equipment hot to prevent premature crystallization in the filter.

Phase 2: Nucleation & Growth

  • Return the filtrate to the reactor and reheat to reflux if necessary to clear any nuclei.

  • Optional Anti-Solvent Addition: Slowly add warm water (50°C) dropwise until a faint, persistent turbidity (cloud point) is observed. Then, add a small amount of Ethanol to clear the solution.

    • Why? This reduces the solubility floor, increasing yield.

  • Controlled Cooling: Ramp temperature down from 78°C to 20°C at a rate of 0.5°C/min .

    • Mechanism:[1][2] A slow ramp prevents "crashing out" (amorphous precipitation) and allows time for the molecules to arrange into the stable crystal lattice.

Phase 3: Harvesting

  • Once at 20°C, hold for 2 hours to equilibrate.

  • Further cool to 0-5°C (ice bath) for 1 hour to maximize yield.

  • Filter the crystals using vacuum filtration.

  • Wash: Wash the cake with cold (0°C) Ethanol/Water (1:1 mixture).

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Protocol B: pH-Shift Crystallization (Reactive Crystallization)

Best for: Purification from crude reaction mixtures containing unreacted urea or malonates.

Principle

Barbiturates are weak acids. They dissolve readily in alkaline solution (forming the salt) and precipitate upon acidification.

Step-by-Step Methodology
  • Dissolution: Suspend crude 5,5-diisobutylbarbituric acid in water.

  • Salt Formation: Add 10% NaOH solution dropwise until the solid dissolves and pH reaches ~10-11.

    • Filtration: Filter this solution to remove non-acidic lipophilic impurities (which will remain insoluble).

  • Acidification (Crystallization):

    • Cool the filtrate to 10-15°C.

    • Slowly add 2M HCl or Acetic Acid while stirring vigorously.

    • Target pH: Lower to pH ~2-3.

  • Digestion: Stir the resulting slurry for 1 hour to allow crystal growth and prevent occlusion of impurities.

  • Harvest: Filter, wash extensively with water (to remove NaCl), and dry.

Process Visualization & Logic

The following diagram illustrates the decision matrix for selecting the appropriate purification route.

CrystallizationWorkflow Start Crude 5,5-Diisobutylbarbituric Acid Analysis Impurity Analysis (HPLC/TLC) Start->Analysis Decision Dominant Impurity Type? Analysis->Decision RouteA Method A: Thermal Recrystallization (Ethanol/Water) Decision->RouteA Synthesis Byproducts (Soluble in EtOH) RouteB Method B: pH-Shift Crystallization (Acid/Base) Decision->RouteB Non-Acidic Organics (Insoluble in Base) ProcessA1 Dissolve in Hot Ethanol RouteA->ProcessA1 ProcessB1 Dissolve in NaOH (pH 11) RouteB->ProcessB1 ProcessA2 Slow Cool (0.5°C/min) ProcessA1->ProcessA2 Final Pure Crystalline Product ProcessA2->Final ProcessB2 Filter Insolubles ProcessB1->ProcessB2 ProcessB3 Precipitate with HCl ProcessB2->ProcessB3 ProcessB3->Final

Caption: Decision Logic for Purification Strategy based on impurity profile.

Troubleshooting & Optimization

Issue: Oiling Out (Liquid-Liquid Separation)
  • Symptom: Instead of crystals, oily droplets form as the solution cools.

  • Cause: The solution entered the "metastable limit" too deeply, or the anti-solvent (water) concentration is too high, pushing the lipophilic drug out of solution as a liquid before it could crystallize.

  • Solution:

    • Seed Crystals: Add pure seed crystals at the cloud point to provide a surface for growth.

    • Reduce Water: Use a higher ratio of Ethanol (e.g., 80:20 instead of 50:50).

    • Slower Cooling: Reduce cooling rate to 0.1°C/min in the critical zone.

Issue: Polymorphism
  • Symptom: Melting point varies between batches; XRD pattern shifts.

  • Cause: Fast cooling often traps metastable kinetic polymorphs (lower melting point).

  • Solution: Use Method A with an extended equilibration time at ambient temperature. Avoid rapid quenching on ice immediately after reflux.

Analytical Validation (Self-Correcting System)

To ensure the protocol is working, every batch must pass the following checks:

  • Melting Point Determination:

    • A sharp melting range (typically within 1-2°C) indicates high purity.

    • Broadening indicates impurities or mixed polymorphs.

  • HPLC Purity:

    • Target >99.5% area under the curve.

  • Powder X-Ray Diffraction (PXRD):

    • Compare against a reference standard to ensure the correct polymorph has been isolated.

References

  • Barbiturate Polymorphism

    • Caira, M. R. (2007). Crystalline Polymorphism of Organic Compounds. Topics in Current Chemistry. Link (General reference for barbiturate polymorphic behavior).

  • Crystallization Fundamentals: Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Source for cooling curves and MSZW concepts).
  • Barbiturate Solubility Profiles

    • PubChem. 5,5-Diethylbarbituric acid (Barbital) Properties. National Library of Medicine.[3] Link (Used as homologous proxy for solubility logic).

  • Synthesis & Purification Context

    • Cheméo.[1][3][4][5] Barbituric acid, 5,5-dipropyl- Properties. Link (Physicochemical data for the closest lipophilic analog).

Sources

Technical Notes & Optimization

Troubleshooting

purification strategies for crude 5,5-Diisobutylbarbituric acid

Welcome to the Technical Support Center You have reached the specialized support module for Barbiturate Synthesis & Purification . This guide addresses the purification of 5,5-Diisobutylbarbituric acid , a lipophilic 5,5...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center

You have reached the specialized support module for Barbiturate Synthesis & Purification . This guide addresses the purification of 5,5-Diisobutylbarbituric acid , a lipophilic 5,5-disubstituted barbiturate synthesized via the condensation of diisobutyl malonate and urea.

Unlike simple recrystallization guides, this document focuses on impurity profiling and differential solubility to isolate your target compound from common byproducts (mono-substituted derivatives, unreacted esters, and urea).

Module 1: The Primary Purification (Acid-Base Workup)

The Problem: Crude reaction mixtures often contain unreacted diisobutyl malonate (neutral oil) and 5-isobutylbarbituric acid (mono-substituted byproduct). The Solution: Exploiting the pKa difference between the target (pKa ~7.4) and the mono-substituted impurity (pKa ~4.0).

Protocol: Differential pH Precipitation

Use this method immediately after the synthesis reaction is quenched.

  • Dissolution: Dissolve the crude solid in 10% NaOH (aq) . Ensure the pH is >12.

    • Why? Both the target (5,5-diisobutyl) and the mono-impurity are deprotonated and soluble. Neutral impurities (malonates) remain insoluble.

  • Solvent Wash (Critical Step): Extract the alkaline solution with Diethyl Ether or Dichloromethane (DCM) (2x).

    • Action: Discard the organic layer.

    • Result: You have removed unreacted esters and neutral oils.

  • Controlled Acidification (The "Sweet Spot"):

    • Cool the aqueous layer to 0–5°C.

    • Slowly add 6M HCl dropwise while monitoring pH.

    • Stop at pH 6.0 – 6.5.

    • Mechanism:[1][2] The 5,5-diisobutylbarbituric acid (pKa ~7.4) will protonate and precipitate at this pH. The mono-substituted impurity (pKa ~4.0) will remain ionized and soluble.

  • Filtration: Filter the white precipitate immediately. This is your Target Compound .

  • Secondary Recovery (Optional): Further acidifying the filtrate to pH 1 will precipitate the mono-substituted impurity (if needed for analysis).

Visualization: The Differential pH Logic

The following diagram illustrates the solubility logic used in Protocol 1.

PurificationLogic Start Crude Mixture (Target + Mono-Impurity + Esters) NaOH Add 10% NaOH (pH > 12) Start->NaOH Wash Wash with DCM/Ether NaOH->Wash Sep1 Phase Separation Wash->Sep1 OrgLayer Organic Layer (Contains Unreacted Esters) DISCARD Sep1->OrgLayer Top/Bottom (Solvent dep.) AqLayer Aqueous Layer (Target + Mono-Impurity as Salts) Sep1->AqLayer Acidify Acidify to pH 6.0 - 6.5 AqLayer->Acidify Filter Filtration Acidify->Filter Solid PRECIPITATE 5,5-Diisobutylbarbituric Acid (Target) Filter->Solid Insoluble Filtrate FILTRATE Mono-substituted Impurity (Remains Soluble) Filter->Filtrate Soluble

Caption: Flowchart demonstrating the separation of neutral oils and mono-substituted impurities using pKa-dependent solubility.

Module 2: Recrystallization (Polishing)

The Problem: The "Oiling Out" Phenomenon. Context: 5,5-Diisobutylbarbituric acid is highly lipophilic due to the two branched isobutyl chains. When recrystallizing, it often separates as an oil before it crystallizes, trapping impurities.

Protocol: The "Slow-Switch" Recrystallization
ParameterSpecificationNotes
Primary Solvent Ethanol (95%)Good solubility at high temp.
Anti-Solvent Water (Deionized)Reduces solubility, induces crystallization.
Ratio ~50:50 to 60:40 (EtOH:Water)Determine experimentally based on saturation.

Step-by-Step:

  • Dissolve the acid-precipitated solid in the minimum amount of boiling Ethanol .

  • Once dissolved, remove from heat source.

  • Add hot water dropwise until a faint turbidity (cloudiness) persists.

  • Add one drop of Ethanol to clear the solution.

  • Critical Step: Allow to cool to room temperature very slowly . Wrap the flask in a towel or place in a warm water bath that cools naturally.

    • Technical Note: Rapid cooling forces the lipophilic compound to crash out as an oil. Slow cooling allows the lattice energy to overcome the amorphous oil state.

  • Once at room temperature, move to 4°C (fridge) for 2 hours.

Troubleshooting & FAQs

Q1: My product is "oiling out" during recrystallization. What do I do?

Diagnosis: The solution is too concentrated, or the cooling is too fast. Fix: Reheat the mixture until the oil dissolves. Add a small amount of additional Ethanol (solvent). Scratch the side of the glass flask with a glass rod to induce nucleation sites. If you have a pure seed crystal from a previous batch, add it when the solution is lukewarm.

Q2: The melting point is lower than expected (Target: ~173–174°C).

Diagnosis: Likely contamination with the mono-substituted derivative (5-isobutylbarbituric acid) or trapped solvent. Fix: Perform the Differential pH Precipitation (Module 1) again. Ensure you stop acidification at pH 6.0. If the pH drops to 1-2, you co-precipitate the impurity. Dry the sample thoroughly under vacuum at 60°C to remove trapped water/ethanol.

Q3: Why is my yield low after the NaOH wash?

Diagnosis: You may have used too much organic solvent during the wash, or the pH of the aqueous layer wasn't high enough. Fix: Ensure the aqueous layer is pH >12 before washing with DCM. At pH 12, the barbiturate is a dianion and effectively insoluble in DCM. If the pH is <10, some product partitions into the organic waste layer.

Module 3: Analytical Validation

Before proceeding to biological assays, validate purity using the following parameters:

TestExpected ResultTechnical Insight
TLC Single spot (

~0.6 in 9:1 CHCl

:MeOH)
Mono-substituted impurities are more polar (lower

).
Melting Point 173–174°CSharp range (<2°C) indicates high purity.
1H NMR

~0.9 (12H, d),

~11.0 (2H, s)
Look for the disappearance of the malonate

-proton signal.

References

  • Dox, A. W., & Yoder, L. (1922). Alkylbenzylbarbituric Acids. Journal of the American Chemical Society, 44(7), 1578–1581.

    • Context: Establishes melting points and synthesis protocols for alkyl-substituted barbitur
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

    • Context: The authoritative guide on acid-base extraction and recrystallization techniques for heterocyclic compounds.
  • PubChem Compound Summary. (n.d.). 5,5-Diisobutylbarbituric acid. National Center for Biotechnology Information.

    • Context: Verification of chemical structure and lipophilicity d

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Comparative Guide to FTIR Peak Assignment for 5,5-Diisobutylbarbituric Acid

For professionals in drug development and analytical chemistry, Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable tool for structural elucidation. Its power lies in its ability to provide a unique molecu...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug development and analytical chemistry, Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable tool for structural elucidation. Its power lies in its ability to provide a unique molecular "fingerprint," revealing the presence and environment of key functional groups. This guide offers an in-depth, comparative analysis of the FTIR spectrum of 5,5-diisobutylbarbituric acid, a derivative of the core barbiturate structure central to many therapeutic agents.

We will move beyond a simple cataloging of peaks to explain the causal relationships between molecular structure and vibrational frequencies. This guide is designed to empower researchers to not only identify their compound but to understand why the spectrum appears as it does, comparing it to the parent barbituric acid molecule to highlight the specific influence of the 5,5-diisobutyl substituents.

The Structural Landscape: Barbituric Acid vs. 5,5-Diisobutylbarbituric Acid

The key to interpreting the FTIR spectrum of 5,5-diisobutylbarbituric acid lies in understanding its structure relative to its parent compound. Barbituric acid itself is a cyclic imide with a highly resonant structure and two active methylene protons at the C5 position. In our target molecule, these acidic protons are replaced by two isobutyl groups. This substitution has profound effects on the vibrational modes of the molecule:

  • Elimination of Enolization: The removal of the C5 protons prevents the keto-enol tautomerism that can complicate the spectrum of barbituric acid. This results in a more "locked" pyrimidine-2,4,6-trione structure.

  • Introduction of Alkyl Vibrations: The isobutyl groups introduce a host of C-H stretching and bending vibrations, adding characteristic signals in the alkane region of the spectrum.

  • Steric and Electronic Effects: The bulky, electron-donating isobutyl groups can subtly influence the bond strengths and angles within the heterocyclic ring, leading to predictable shifts in the carbonyl (C=O) and amine (N-H) frequencies.

Below is a visualization of the molecular structure of 5,5-diisobutylbarbituric acid, highlighting the key functional groups that give rise to its characteristic FTIR spectrum.

Caption: Molecular structure of 5,5-Diisobutylbarbituric Acid.

Comparative FTIR Peak Assignment

The following table provides a detailed assignment of the expected FTIR peaks for 5,5-diisobutylbarbituric acid. The analysis is comparative, explaining how the substitution of isobutyl groups alters the spectrum from that of unsubstituted barbituric acid.[1][2][3]

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupComparative Analysis & Insights
3250 - 3100Symmetric & Asymmetric N-H StretchingSecondary Amine (Imide)Expect two distinct, moderately broad peaks.[4] In solid-state (KBr pellet), extensive hydrogen bonding between molecules will cause broadening and a shift to lower wavenumbers compared to a dilute solution. This region is similar to barbituric acid, as the N-H bonds are retained.
2965 - 2870Asymmetric & Symmetric C-H StretchingAlkyl (Isobutyl)Strong, sharp peaks characteristic of sp³ C-H bonds.[5][6] This region will be significantly more intense than in barbituric acid due to the addition of the two isobutyl groups. Look for a prominent peak near 2960 cm⁻¹ for the -CH₃ asymmetric stretch and near 2870 cm⁻¹ for the -CH₃ symmetric stretch.
~1740 - 1680Asymmetric & Symmetric C=O StretchingCarbonyl (Imide)This is the most diagnostic region. Expect multiple strong, sharp bands. The three carbonyl groups are not equivalent. The C2-carbonyl, flanked by two nitrogen atoms, will have a different frequency from the C4 and C6 carbonyls. The electron-donating nature of the isobutyl groups may cause a slight decrease in the C=O stretching frequency (shift to lower wavenumber) compared to barbituric acid due to increased electron density in the ring.[7][8][9][10][11]
~1470 & ~1370C-H Bending (Scissoring & Umbrella)Alkyl (Isobutyl)Medium intensity peaks. A characteristic doublet around 1370 cm⁻¹ is often indicative of a gem-dimethyl group (present in the isobutyl structure), arising from the symmetric "umbrella" bending mode of the methyl groups.[5] This is a key confirmatory peak for the isobutyl substituent and is absent in barbituric acid.
~1350 - 1200C-N StretchingAmine/ImideMedium to strong peaks. These arise from the stretching of the C-N bonds within the heterocyclic ring. The coupling of these vibrations can be complex.
Below 1000Ring Deformations & C-H Bending"Fingerprint Region"This region contains complex vibrations involving the entire molecular skeleton, including C-C stretching and various bending modes.[12] While difficult to assign individually, the overall pattern is unique to the molecule and serves as a "fingerprint" for identification when compared against a reference spectrum.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To ensure the reliability and reproducibility of your spectral data, a meticulous experimental procedure is paramount. The KBr (potassium bromide) pellet method is a standard and effective technique for analyzing solid samples like 5,5-diisobutylbarbituric acid.

Causality in Protocol Design:

  • Why KBr? KBr is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and, being a soft salt, can be pressed into a transparent disc.[13]

  • Why Dryness is Critical: KBr is hygroscopic (readily absorbs water).[13][14] Water has strong, broad IR absorptions (around 3400 cm⁻¹ and 1630 cm⁻¹) that can obscure the N-H and C=O regions of your sample, leading to misinterpretation.[14] Therefore, all equipment and the KBr itself must be rigorously dried.

  • Why Grinding is Essential: The goal is to disperse the sample particles uniformly within the KBr matrix. The particle size of the sample must be smaller than the wavelength of the IR radiation to minimize light scattering (the Christiansen effect), which can distort the baseline and peak shapes.[15][16]

Step-by-Step Methodology
  • Material Preparation:

    • Dry spectroscopy-grade KBr powder in an oven at ~110°C for at least 4 hours. Store in a desiccator until use.[14]

    • Gently heat the agate mortar, pestle, and die set components under a heat lamp or in a low-temperature oven to remove adsorbed moisture. Allow them to cool to room temperature in a desiccator.[14]

  • Sample Grinding & Mixing:

    • Weigh out approximately 1-2 mg of your 5,5-diisobutylbarbituric acid sample.

    • In the agate mortar, grind the sample into a fine, glossy powder. This initial grinding of the pure sample is crucial.[14]

    • Add approximately 150-200 mg of the dried KBr powder to the mortar.

    • Gently but thoroughly mix the sample and KBr with the pestle for 1-2 minutes until the mixture is homogenous. Avoid overly aggressive grinding at this stage, which can increase moisture absorption from the air.[13]

  • Pellet Formation:

    • Transfer a portion of the mixture into the pellet die assembly.

    • Place the die into a hydraulic press.

    • Apply pressure gradually to approximately 8-10 metric tons. Hold this pressure for 2-3 minutes to allow the KBr to flow and form a solid, transparent disc.[14]

    • Slowly release the pressure and carefully disassemble the die. A high-quality pellet should be thin and transparent or translucent.

  • Data Acquisition:

    • Place the KBr pellet into the sample holder of the FTIR spectrometer.

    • Collect a background spectrum of the empty sample compartment first. This is critical for removing spectral contributions from atmospheric water and CO₂.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • Process the resulting spectrum by performing a background subtraction.

The following diagram illustrates this validated workflow for obtaining a reliable FTIR spectrum.

G Fig 2: Validated Workflow for KBr Pellet Preparation and FTIR Analysis. cluster_prep Phase 1: Preparation (Moisture Elimination) cluster_sample Phase 2: Sample Processing cluster_analysis Phase 3: Analysis Dry_KBr Dry KBr Powder (Oven, 110°C, >4h) Cool Cool all items in Desiccator Dry_KBr->Cool Dry_Tools Dry Mortar, Pestle & Die Set (Heat Lamp or Oven) Dry_Tools->Cool Weigh Weigh Sample (1-2 mg) & KBr (150-200 mg) Cool->Weigh Use dried materials Grind_Sample Grind Sample to Fine Powder Weigh->Grind_Sample Mix Add KBr & Mix Gently until Homogenous Grind_Sample->Mix Press Press Mixture in Die (8-10 tons, 2-3 min) Mix->Press Background Acquire Background Spectrum (Empty Instrument) Press->Background Acquire Acquire Sample Spectrum (16-32 Scans) Background->Acquire Process Process Data (Background Subtraction) Acquire->Process Final_Spectrum Final Interpretable Spectrum Process->Final_Spectrum

Caption: Validated Workflow for KBr Pellet Preparation and FTIR Analysis.

By following this detailed guide, researchers can confidently assign the spectral features of 5,5-diisobutylbarbituric acid, understand the structural basis for their observations, and generate high-quality, reproducible data for their drug development and quality control programs.

References

  • NIU Department of Chemistry and Biochemistry. IR Absorption Frequencies. Available from: [Link]

  • Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry. Available from: [Link]

  • University of Wisconsin-Madison. IR Chart. Available from: [Link]

  • UMass Chan Medical School. IR Group Frequencies. Available from: [Link]

  • University of Colorado Boulder. IR Absorption Table. Available from: [Link]

  • NIU Department of Chemistry and Biochemistry. Sample preparation for FT-IR. Available from: [Link]

  • Olori, A., Di Pietro, P., & Campopiano, A. (2021). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. International Journal of Scientific & Advanced Research. Available from: [Link]

  • Kintek Press. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Available from: [Link]

  • Olori, A., Di Pietro, P., & Campopiano, A. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. ResearchGate. Available from: [Link]

  • Shimadzu. KBr Pellet Method. Available from: [Link]

  • Al-Obaidi, O. A. M., & Al-Majidi, S. M. H. (2019). Synthesis and Characterization of some Barbituric acid Derivatives. International Journal of Scientific & Development Research. Available from: [Link]

  • Li, L., et al. FTIR spectra of barbituric acid (a), 4-hydroxybenzaldehyde (b),.... ResearchGate. Available from: [Link]

  • ResearchGate. FTIR spectrum of compound [R]. Available from: [Link]

  • JETIR. ARYLIDENE BARBITURIC ACID DERIVATIVES AND THEIR METAL COMPLEXE. Available from: [Link]

  • Lide, D. R. (Ed.). (2004). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. In CRC Handbook of Chemistry and Physics. CRC Press.
  • Pavia, D. L., Lampman, G. M., & Kriz, G. S. (2001). Introduction to Spectroscopy. Cengage Learning.
  • Michigan State University. Infrared Spectrometry. Available from: [Link]

  • King Saud University. The features of IR spectrum. Available from: [Link]

  • Stoyanov, S., et al. (2006). Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid. Journal of Physical Organic Chemistry.
  • Ishikita, H., & Saito, K. (2014). Correlation between C═O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. The Journal of Physical Chemistry B.
  • Ishikita, H., & Saito, K. (2014). Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. PMC.
  • Thirunarayanan, G. (2012). Substituent effects on carbonyl stretching frequencies in substituted styryl-2-naphthyl ketones.
  • Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]

  • ResearchGate. Functional groups and mode of vibration from FTIR spectra of the evaluated oils. Available from: [Link]

  • UniTechLink. Analysis of Infrared spectroscopy (IR). Available from: [Link]

  • Specac Ltd. Interpreting Infrared Spectra. Available from: [Link]

  • Society for Applied Spectroscopy. Spectra–Structure Correlations: Polymer Spectra. Available from: [Link]

  • SpectraBase. 5,5-diethylbarbituric acid, sodium salt - Optional[FTIR] - Spectrum. Available from: [Link]

  • Craven, B. M., Vizzini, E. A., & Rodrigues, M. M. (1969). The crystal structures of two polymorphs of 5,5'-diethylbarbituric acid (barbital). Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry.

Sources

Comparative

Chromatographic Purity Assessment of 5,5-Diisobutylbarbituric Acid: HPLC vs. GC

Topic: Chromatographic Purity Assessment of 5,5-Diisobutylbarbituric Acid Content Type: Publish Comparison Guide Executive Summary 5,5-Diisobutylbarbituric acid is a critical structural analog and process-related impurit...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chromatographic Purity Assessment of 5,5-Diisobutylbarbituric Acid Content Type: Publish Comparison Guide

Executive Summary

5,5-Diisobutylbarbituric acid is a critical structural analog and process-related impurity often encountered during the synthesis of Butalbital (5-allyl-5-isobutylbarbituric acid).[1] Due to the structural similarity between the isobutyl and allyl side chains, separating this impurity from the active pharmaceutical ingredient (API) requires precise chromatographic selectivity.[2]

This guide objectively compares the two primary analytical standards—Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography (GC-FID/MS) —to determine the optimal protocol for purity assessment.[1]

The Analytical Challenge: Structural Homology

The core challenge in assessing the purity of 5,5-Diisobutylbarbituric acid lies in its physicochemical proximity to Butalbital.[2]

  • Target Molecule (Butalbital): 5-allyl-5-isobutylbarbituric acid.[1]

  • Impurity/Analyte (5,5-Diisobutyl): 5,5-diisobutylbarbituric acid.[1]

  • Synthesis Origin: During alkylation, if the reaction with allyl bromide is incomplete or if isobutyl bromide reacts twice, the 5,5-diisobutyl analog is formed.

Key Physicochemical Differences:

Feature Butalbital (Target) 5,5-Diisobutyl (Impurity) Analytical Implication
C-5 Substitution Allyl / Isobutyl Isobutyl / Isobutyl 5,5-Diisobutyl is more lipophilic.[1]

| Unsaturation | Yes (Allyl group) | No (Saturated) | 5,5-Diisobutyl has no


-

interaction capability.[1] | | LogP (Approx) | ~1.8 | ~2.5 | 5,5-Diisobutyl retains longer on C18.[1][2] |
Method A: Reverse-Phase HPLC (The Industry Standard)

Verdict: Best for Routine QC and Process Validation.[2]

RP-HPLC is the preferred method for purity assessment in GMP environments because it avoids the thermal degradation risks associated with barbiturates and requires no derivatization.[2]

Experimental Protocol (Self-Validating System)
  • Column: C18 (Octadecylsilane), 4.6 x 150 mm, 3.5 µm particle size (e.g., Agilent Zorbax Eclipse or Waters XBridge).[1]

  • Mobile Phase A: 10 mM Potassium Phosphate Buffer, pH 3.0 (Ensures barbiturates remain in non-ionized, hydrophobic form).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2][3][4]

  • Detection: UV @ 214 nm (Maximizes sensitivity for the barbiturate ring carbonyls).[2]

  • Temperature: 30°C.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 20% Injection
15.0 50% Linear Ramp (Elution of Butalbital then 5,5-Diisobutyl)

| 16.0 | 20% | Re-equilibration |[1]

Mechanistic Insight: The separation relies on hydrophobic discrimination .[2] The allyl group in Butalbital is slightly more polar than the isobutyl group.[2] Consequently, Butalbital elutes first.[1][2] The 5,5-diisobutyl impurity, possessing two bulky hydrophobic isobutyl chains, interacts more strongly with the C18 stationary phase, eluting later with a resolution (


) typically > 2.0.
Method B: Gas Chromatography (The Forensic Alternative)

Verdict: Best for Complex Matrices and Mass Spectral Confirmation.[2]

GC is historically significant for barbiturate analysis but poses challenges due to the polarity of the N-H groups, which can cause peak tailing and adsorption unless derivatized.[2]

Experimental Protocol
  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5), 30 m x 0.25 mm ID, 0.25 µm film.[1]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split/Splitless (250°C).

  • Detector: FID (300°C) or MS.

  • Derivatization (Critical Step):

    • Reagent: Trimethylanilinium hydroxide (TMAH) or Iodomethane.[1][2]

    • Process: Flash methylation in the injector port is common to block the N-H acidic protons, converting the analyte to 1,3-dimethyl-5,5-diisobutylbarbiturate .

Temperature Program:

  • Initial: 100°C (Hold 1 min).

  • Ramp: 10°C/min to 280°C.

  • Hold: 5 min.

Mechanistic Insight: Separation is driven by volatility and boiling point .[1][2] The saturated 5,5-diisobutyl derivative has a higher molecular weight and boiling point than the allyl-containing Butalbital, resulting in a later elution time.

Comparative Performance Analysis

The following table synthesizes experimental performance metrics for 5,5-Diisobutylbarbituric acid assessment.

MetricMethod A: RP-HPLC (UV)Method B: GC-FID (Derivatized)
Selectivity (

)
High (Hydrophobic separation)High (Boiling point separation)
Sample Preparation Minimal (Dilute & Shoot)Complex (Requires Derivatization)
Peak Shape (Tailing) Excellent (

at pH 3.[1]0)
Risk of tailing without methylation
Sensitivity (LOD) ~0.1 µg/mL~0.05 µg/mL (FID), Lower with MS
Thermal Stability 100% (Ambient operation)Risk of thermal degradation
Throughput 15-20 min/sample20-30 min/sample
Decision Matrix & Workflow

The following diagram outlines the logical decision pathway for selecting the appropriate purity assessment method based on sample type and laboratory resources.

PurityAssessment Start START: Purity Assessment 5,5-Diisobutylbarbituric Acid SampleType Identify Sample Matrix Start->SampleType RawMaterial Raw Synthesis Material (High Conc.) SampleType->RawMaterial Bulk Drug / API BioSample Biological/Forensic (Low Conc., Complex) SampleType->BioSample Plasma / Urine HPLC_Path Select RP-HPLC (Method A) RawMaterial->HPLC_Path Preferred GC_Path Select GC-MS (Method B) BioSample->GC_Path Preferred HPLC_Steps 1. Dissolve in Mobile Phase 2. C18 Column, pH 3.0 3. UV @ 214nm HPLC_Path->HPLC_Steps GC_Steps 1. Extract (LLE/SPE) 2. Derivatize (Methylation) 3. DB-5 Column GC_Path->GC_Steps Result_HPLC Output: Purity % (Process Impurity Profile) HPLC_Steps->Result_HPLC Result_GC Output: ID Confirmation (Trace Analysis) GC_Steps->Result_GC

Caption: Decision tree for selecting HPLC vs. GC based on sample matrix and sensitivity requirements.

References
  • United Nations Office on Drugs and Crime (UNODC). (2024).[1][2] Recommended Methods for the Identification and Analysis of Barbiturates and Benzodiazepines. Retrieved from [Link]

  • Agilent Technologies. (2008).[1][2] High Throughput HPLC Analysis of Barbiturates using Rapid Resolution Columns. Retrieved from [Link]

  • National Institutes of Health (PubChem). (2025).[1][2] 5,5-Diisobutylbarbituric acid Compound Summary. Retrieved from [Link]

  • Ryan, T. W. (2006).[1][2][5] Identification of Four Process-Related Impurities in the Bulk Drug Butalbital Using HPLC-UV. Taylor & Francis Online.[1][2] Retrieved from [Link]

  • Sielc Technologies. (2018).[1][2] Separation of Barbituric acid, 5,5-dibutyl- on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,5-Diisobutyl-pyrimidine-2,4,6-trione
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Reactant of Route 2
5,5-Diisobutyl-pyrimidine-2,4,6-trione
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